molecular formula C16H13ClN2O2S B2413557 3-(4-Chloro-2-methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 721893-52-3

3-(4-Chloro-2-methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No. B2413557
CAS RN: 721893-52-3
M. Wt: 332.8
InChI Key: BZZSSTOXBSOHQZ-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as lapatinib and is a tyrosine kinase inhibitor that has been used in the treatment of cancer.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves the inhibition of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This leads to the inhibition of cell growth and division, which is essential for the development and progression of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Chloro-2-methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one are mainly related to its role as a tyrosine kinase inhibitor. This compound has been shown to inhibit the growth and division of cancer cells, which leads to the suppression of tumor growth. Lapatinib has also been shown to have anti-inflammatory effects and can reduce the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Chloro-2-methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one in lab experiments include its ability to inhibit the tyrosine kinase activity of EGFR and HER2, which makes it a potent inhibitor of cancer cell growth and division. However, one of the limitations of using lapatinib in lab experiments is its potential toxicity, which can affect the viability of normal cells.

Future Directions

There are several future directions for the research on 3-(4-Chloro-2-methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one. One of the future directions is to explore the use of lapatinib in combination with other drugs to enhance its efficacy in the treatment of cancer. Another future direction is to investigate the potential use of lapatinib in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new synthesis methods for lapatinib can lead to the production of more potent and effective drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, 3-(4-Chloro-2-methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been used as a tyrosine kinase inhibitor in the treatment of cancer and has shown promising results in lab experiments. Further research on lapatinib can lead to the development of more potent and effective drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 3-(4-Chloro-2-methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves the reaction of 2-chloro-N-(3-fluorophenyl)-4-methoxybenzamide with 3-mercapto-4(3H)-quinazolinone in the presence of a base. This reaction leads to the formation of lapatinib, which can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

The scientific research application of 3-(4-Chloro-2-methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is mainly in the field of cancer research. This compound has been used as a tyrosine kinase inhibitor in the treatment of breast cancer and other types of cancer. Lapatinib has also been studied for its potential use in the treatment of brain tumors and other types of cancer.

properties

IUPAC Name

3-(4-chloro-2-methoxy-5-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-9-7-13(14(21-2)8-11(9)17)19-15(20)10-5-3-4-6-12(10)18-16(19)22/h3-8H,1-2H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZSSTOXBSOHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)N2C(=O)C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-2-methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

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